Streptovaricin B

Description

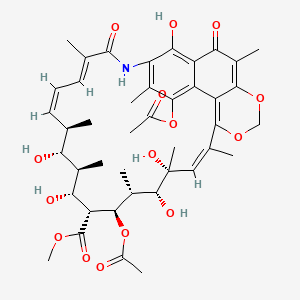

Structure

2D Structure

Properties

CAS No. |

11031-82-6 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Origin of Product |

United States |

Biosynthesis of Streptovaricin B

Producer Organisms and Fermentation Research

Streptovaricin B is produced by certain bacterial species, with Streptomyces spectabilis being a well-established producer. wikipedia.orgnih.govnih.govresearchgate.netdsmz.de Research into the fermentation of these organisms is crucial for optimizing the production of streptovaricins.

Streptomyces spectabilis as a Producer Strain

Streptomyces spectabilis is a filamentous, spore-forming, Gram-positive bacterium known to produce a variety of antibiotics, including the streptovaricin complex. wikipedia.orgdsmz.denih.gov Different strains of S. spectabilis can exhibit varying levels of streptovaricin production. For instance, the S. spectabilis strain 1011-10, a naturally selected variant, demonstrated significantly higher streptovaricin production compared to its parent strain, S. spectabilis 1000. nih.govbioline.org.br Comparative studies have highlighted differences in the cultural, physiological, and biochemical properties between these strains. nih.gov S. spectabilis NRRL2494 is another strain utilized in research as a streptovaricin producer. nih.gov

Optimization of Biosynthesis through Strain Selection and Cultivation

Optimization of streptovaricin biosynthesis involves strategies such as selecting high-producing strains and refining cultivation conditions. nih.govnih.gov Natural selection has been shown to yield S. spectabilis strains with enhanced antibiotic activity. bioline.org.br Cultivation conditions, including medium composition and aeration, play a significant role in the yield of secondary metabolites like streptovaricins. bioline.org.brscispace.com For example, optimal antibiotic production by both S. spectabilis 1011-10 and 1000 strains occurred after 96 hours in a complex soya medium at 28°C with shaking at 220 rpm. bioline.org.br The selected strain 1011-10 achieved a peak production of 595 µg/ml, substantially higher than the parent strain. bioline.org.br

Ultrastructural Changes Correlated with Biosynthesis

Studies on the ultrastructural changes in Streptomyces spectabilis cells during streptovaricin biosynthesis have revealed correlations between cellular morphology and antibiotic production. nih.govbioline.org.brscispace.com Investigations comparing the highly active S. spectabilis 1011-10 strain with the less active parent strain 1000 identified distinct ultrastructural features in the high-producing strain during peak biosynthesis (48 to 72 hours). bioline.org.br These features included the presence of large vacuoles, interruption of the cell wall near large vacuoles, release of globules of different sizes, and ribosome aggregation. bioline.org.br These peculiarities were not observed in the low-activity parent strain, suggesting a connection between cytoplasmic vacuolization and the accumulation of larger quantities of the antibiotic complex. bioline.org.br

Genetic and Enzymatic Pathways

The biosynthesis of this compound is governed by a specific gene cluster and involves a series of enzymatic reactions, primarily initiated by a polyketide synthase (PKS) pathway. vulcanchem.comresearchgate.netresearchgate.net

Identification and Characterization of the Biosynthetic Gene Cluster

The streptovaricin biosynthetic gene cluster (stv cluster) has been identified and characterized in Streptomyces spectabilis. acs.orgacs.orgresearchgate.netsecondarymetabolites.org This cluster spans approximately 95 kb and contains genes encoding enzymes involved in the various steps of streptovaricin production. researchgate.net Genomic sequencing and bioinformatic analysis have been instrumental in identifying the genes within this cluster. acs.orgacs.org Targeted genetic modifications, such as in-frame deletions of specific genes within the stv cluster, have helped elucidate the function of individual enzymes in the biosynthetic pathway. acs.orgacs.org

Polyketide Backbone Assembly

The biosynthesis of streptovaricins, like other ansamycins, involves the assembly of a polyketide backbone. vulcanchem.comresearchgate.netresearchgate.netuzh.ch This process is carried out by polyketide synthases (PKSs). nih.govresearchgate.netmdpi.com The aromatic chromophore of streptovaricins is derived from 3-amino-5-hydroxybenzoic acid (AHBA), which serves as a starter unit for the polyketide assembly. researchgate.netnih.gov Isotope-labeling experiments have demonstrated the incorporation of [carboxy-14C]AHBA into the streptovaricin structure. researchgate.net Additionally, [methyl-14C]methionine is efficiently incorporated into specific methyl groups, including those on the naphthoquinone chromophore, the methylenedioxy bridge, and methoxy (B1213986) carbons. researchgate.net The polyketide chain is assembled through iterative decarboxylative condensations of small fatty acid precursors, such as acetate (B1210297) and propionate (B1217596) units, catalyzed by PKS enzymes. researchgate.netresearchgate.netuzh.ch Each PKS module contains specific enzymatic domains responsible for these steps, including acyl carrier protein (ACP), β-ketoacyl-ACP synthase (KS), acyltransferase (AT), β-hydroxyacyl-thioester dehydratase (DH), and β-ketoacyl-ACP reductase (KR). researchgate.netresearchgate.net The domain organization within the PKS determines the structure of the growing polyketide chain. mdpi.com Following the assembly of the polyketide backbone, a series of tailoring reactions, involving enzymes like cytochrome P450s, methyltransferases, and acetyltransferases, modify the structure to yield the mature streptovaricins. acs.orgresearchgate.netresearchgate.netnih.gov For example, cytochrome P450 enzymes StvP1, StvP4, and StvP5 are responsible for hydroxylation at specific positions, while StvP2 is involved in the formation of the methylenedioxy bridge. acs.orgresearchgate.netresearchgate.netnih.gov

Role of Cytochrome P450 Enzymes in Post-Polyketide Modifications

Cytochrome P450 monooxygenases play a critical role in the oxidative tailoring steps that introduce specific functional groups into the ansamycin (B12435341) molecule, including streptovaricins. ontosight.ai The Streptomyces spectabilis strain producing streptovaricins has a biosynthetic gene cluster containing five cytochrome P450 genes, designated stvP1 to stvP5. acs.orgacs.orgnih.gov Targeted gene deletion studies have helped elucidate the specific functions of these P450 enzymes in the post-polyketide modification process. acs.orgacs.orgnih.gov

Methylenedioxy Bridge Formation

The formation of the methylenedioxy bridge is a distinctive feature of streptovaricins and is catalyzed by a specific cytochrome P450 enzyme, StvP2. acs.orgacs.orgnih.govvulcanchem.comnih.govresearchgate.net Research indicates that StvP2 is possibly involved in this process. acs.orgacs.orgnih.gov The formation of the methylenedioxy bridge catalyzed by StvP2 is considered a particularly fascinating aspect of streptovaricin biosynthesis. vulcanchem.com In vitro biochemical evidence and kinetic measurements have clarified the function and catalytic characteristics of StvP2 in catalyzing the methylenedioxy bridge formation during streptovaricin C biosynthesis. nih.govresearchgate.net The mechanism is proposed to involve intramolecular nucleophilic substitution following hydroxylation by the heme core and keto-enol tautomerization. researchgate.net Studies suggest that C6-O-methylation and C4-O-acetylation of streptovaricins are necessary prerequisites for the StvP2-catalyzed methylenedioxy bridge formation. researchgate.net

Hydroxylation Events (e.g., C-20, Me-24, C-28)

Several hydroxylation events at specific carbon positions on the streptovaricin structure are catalyzed by cytochrome P450 enzymes. Targeted gene deletions have revealed the roles of specific StvP enzymes in these modifications. StvP1 is responsible for the hydroxylation at C-20. acs.orgacs.orgnih.govresearchgate.net StvP4 is responsible for the hydroxylation of the methyl group at C-24 (Me-24). acs.orgacs.orgnih.govresearchgate.net StvP5 is responsible for the hydroxylation at C-28. acs.orgacs.orgnih.govresearchgate.net Biochemical verification of the hydroxylase activity of StvP1, StvP4, and StvP5 has been performed. acs.orgacs.orgnih.gov

Naphthalene (B1677914) Ring Formation

The formation of the naphthalene ring is a characteristic feature of naphthalenic ansamycins, including streptovaricins. The cytochrome P450 enzyme StvP3, a conserved gene found in the biosynthetic clusters for naphthalenic ansamycins, might be related to the formation of the naphthalene ring. acs.orgacs.orgnih.gov

Aminoshikimic Acid Pathway Precursors

The aminoshikimic acid (ASA) pathway is crucial for providing precursors for the biosynthesis of ansamycins, including this compound. nih.govoup.com This pathway leads to the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA). nih.govoup.comnih.gov AHBA serves as the starter unit for the assembly of the polyketide backbone in streptovaricin biosynthesis. researchgate.netnih.govnih.gov The ASA pathway and its intermediates are relevant as scaffold molecules for synthesizing various ansamycins. nih.govoup.com

Combinatorial Biosynthesis and Pathway Engineering

Combinatorial biosynthesis and pathway engineering approaches have been applied to the streptovaricin biosynthetic pathway to generate novel analogues and potentially improve production. vulcanchem.comnih.govnih.govfrontiersin.org This involves manipulating the genes within the biosynthetic cluster. vulcanchem.comnih.govfrontiersin.org The revelation of the enzymatic mechanisms and biosynthetic pathway provides potential possibilities for the rational design and modification of streptovaricins through combinatorial biosynthesis and chemical semi-synthesis. nih.gov

Gene Deletion and Analog Generation

Targeted gene deletion within the streptovaricin biosynthetic gene cluster in Streptomyces spectabilis has been a key strategy for understanding gene function and generating new streptovaricin analogues. acs.orgacs.orgnih.govvulcanchem.comresearchgate.netnih.gov For example, targeted in-frame deletion of the five cytochrome P450 genes (stvP1-P5) resulted in the identification of four new streptovaricin analogues and revealed the functions of these genes. acs.orgacs.orgnih.gov Deletion of specific genes, such as stvP5 and stvP4, has led to the isolation of novel ring-fused streptovaricin analogues like ansavaricin J. researchgate.netnih.gov These studies demonstrate the utility of engineering the streptovaricin pathway to yield novel molecules. acs.org

Heterologous Expression of Biosynthetic Genes

Heterologous expression of biosynthetic gene clusters is a valuable strategy for studying the biosynthesis of natural products, activating cryptic gene clusters, and potentially producing novel analogues mdpi.comuea.ac.uk. This approach involves transferring the gene cluster from its native producer to a different host organism.

Streptomyces species are often favored as heterologous hosts for expressing gene clusters from other actinomycetes due to their similar cellular environments, which can support the proper folding and function of complex biosynthetic enzymes like PKSs nih.gov. They also possess relevant precursor availability and accessory genes nih.gov. Streptomyces albus J1074, a strain sensitive to streptovaricin, has been used as a recipient host in conjugation experiments for heterologous expression studies of genes related to streptovaricin resistance nih.govasm.org.

While heterologous expression can be effective, the metabolic characteristics of the host strain can influence the production of the desired compound, potentially leading to lower yields compared to the native producer mdpi.com. However, this approach can also lead to the discovery of new derivatives due to the host's unique metabolic capabilities mdpi.comuea.ac.uk.

Research has explored the expression of the streptovaricin biosynthetic gene cluster in heterologous hosts as a means to understand the pathway and generate new streptovaricin analogues vulcanchem.comresearchgate.net. For example, studies involving mutations in Streptomyces spectabilis and subsequent analysis of the produced compounds have led to the identification of new streptovaricin derivatives researchgate.net. These studies, while not always explicitly detailing heterologous expression of the entirestv cluster for production, highlight the potential for manipulating the genetic basis of streptovaricin biosynthesis to yield diverse structures.

Data from studies on related ansamycins and other natural products provide insights into the challenges and successes of heterologous expression in Streptomyces. For instance, heterologous expression of other PKS gene clusters in Streptomyces albus J1074 has successfully yielded diversified angucyclines mdpi.com.

Table 1 provides a summary of some genes within the streptovaricin biosynthetic gene cluster and their putative functions based on research findings.

Table 1: Putative Functions of Selected Genes in the Streptovaricin Biosynthetic Gene Cluster

| Gene | Putative Function |

| stvP1 | Hydroxylation at C-20 |

| stvP2 | Possible involvement in methylenedioxy bridge formation |

| stvP3 | Possible relation to naphthalene ring formation |

| stvP4 | Hydroxylation at Me-24 |

| stvP5 | Hydroxylation at C-28 |

Studies on heterologous expression of resistance genes, such as rpoB from Streptomyces spectabilis in Streptomyces albus J1074, have demonstrated that specific genes within or associated with the biosynthetic cluster can confer resistance to the produced antibiotic in a heterologous host nih.govasm.org. This indicates that the host's genetic background is crucial for successful heterologous expression and production.

Further detailed research findings on the heterologous expression of the complete streptovaricin biosynthetic gene cluster are areas of ongoing investigation, aiming to optimize production and explore structural diversity.

Molecular Mechanism of Action of Streptovaricin B

Target Identification and Specificity

The primary target of Streptovaricin B in bacterial cells is the DNA-dependent RNA polymerase (RNAP). nih.govjst.go.jpvulcanchem.com This enzyme is essential for bacterial survival as it catalyzes the transcription of DNA into RNA. iupac.org The selective toxicity of ansamycins like streptovaricin and rifamycins (B7979662) stems from their high affinity for prokaryotic RNAP compared to the analogous mammalian enzyme. iupac.orgwikipedia.org

Interaction with Bacterial DNA-Dependent RNA Polymerase (RNAP)

This compound exerts its inhibitory effect by interacting directly with bacterial RNAP. nih.govjst.go.jpvulcanchem.com This interaction disrupts the normal function of the enzyme, preventing it from efficiently synthesizing RNA. Early studies using cell-free systems demonstrated that this compound primarily inhibits RNA synthesis in bacterial cells. jst.go.jpnii.ac.jp

Binding Site Analysis on the β-Subunit of RNAP

Research has identified the β-subunit of bacterial RNAP as the primary binding site for this compound. nih.govsigmaaldrich.comnih.gov This is a common characteristic shared with other ansamycin (B12435341) antibiotics, such as rifamycins. nih.govnih.gov Studies involving resistance mechanisms in antibiotic-producing organisms like Streptomyces spectabilis, a streptovaricin producer, have shown that resistance is mediated by alterations in the rpoB gene, which encodes the β-subunit, with no effect observed from the rpoC gene encoding the β'-subunit. nih.govsigmaaldrich.comnih.gov

Within the β-subunit, the binding of streptovaricin is localized to a region often referred to as the "rif region," due to the overlapping binding site with rifamycins. nih.govsigmaaldrich.comnih.gov While this compound and rifamycins share a similar chemical structure and likely share the same transcription inhibition mechanism at the promoter level, their interactions with RNAP may exhibit differences. nih.gov Site-directed mutagenesis studies of specific amino acid residues within the "rif region" of the β-subunit, such as N474 and S475 in S. spectabilis, have demonstrated their involvement in streptovaricin resistance. nih.govsigmaaldrich.comnih.gov

Inhibition Kinetics and Transcriptional Effects

This compound's interaction with bacterial RNAP leads to specific kinetic and transcriptional effects, primarily impacting the initiation phase of transcription. nih.govannualreviews.org

Inhibition at the Promoter Level

Similar to rifamycins, this compound is understood to inhibit transcription initiation at the promoter level. nih.gov This means that the antibiotic interferes with the formation of the first few phosphodiester bonds, preventing the RNAP from successfully starting the transcription process. iupac.org Studies have indicated that if the antibiotic is added after transcription elongation has commenced, little inhibition is observed, further supporting its primary effect on initiation. annualreviews.org

Comparison with Rifamycins

This compound and rifamycins, both ansamycins, share a similar mechanism of inhibiting bacterial RNAP by binding to the β-subunit and interfering with transcription initiation. nih.govwikipedia.orgnih.gov They are thought to share the same transcription inhibition mechanism that occurs at the promoter. nih.gov However, despite their structural similarities, studies on resistance mechanisms suggest that their interactions with RNAP might not be identical. nih.gov Limited cross-resistance has been observed between streptolydigin (B611037) and streptovaricin/rifampin, while rifampin and sorangicin, despite structural differences, bind in the same β-subunit pocket with almost complete overlap of RNAP binding determinants and inhibit transcription by blocking the path of the elongating transcript at 2-3 nucleotides. nih.govnih.govembopress.org This highlights subtle differences in how these inhibitors interact with the enzyme, even when targeting the same general region.

Cellular and Biochemical Consequences of RNAP Inhibition

The inhibition of bacterial RNAP by this compound has significant cellular and biochemical consequences. The primary outcome is the cessation of RNA synthesis, which in turn inhibits protein synthesis, ultimately leading to the inhibition of bacterial growth and potentially cell death. jst.go.jpnii.ac.jp This disruption of essential cellular processes underscores the antibiotic's mechanism of action as a potent inhibitor of bacterial transcription.

While the primary mechanism involves RNAP inhibition, some studies have also explored other potential effects. For instance, members of the streptovaricin complex have been reported to inhibit the RNA-dependent DNA polymerase (reverse transcriptase) of certain oncogenic RNA viruses in vitro, although the selectivity of this action compared to polymerases in normal cells requires further establishment. iupac.org

Data Table Example (Illustrative based on search results):

Based on search results discussing the minimum inhibitory concentrations (MICs) for Streptovaricin and Streptolydigin against sensitive and producer strains nih.gov, an illustrative data table could be constructed as follows:

| Strain | Antibiotic | MIC (µg/ml) |

| S. albus (Sensitive) | Streptovaricin | 70 |

| S. spectabilis (Producer) | Streptovaricin | > 200 |

| S. albus (Sensitive) | Streptolydigin | 1 |

| S. lydicus (Producer) | Streptolydigin | > 200 |

Impact on Bacterial Protein Biosynthesis

Early studies using growing cells of Escherichia coli B and Staphylococcus aureus 209P observed that this compound inhibited protein synthesis. jst.go.jpnii.ac.jp However, in cell-free systems utilizing the S-30 fraction of E. coli B, this compound did not affect protein synthesis in the absence of RNA synthesis. jst.go.jpnii.ac.jp This suggests that the observed inhibition of protein synthesis in growing cells is likely a secondary effect resulting from the primary inhibition of RNA synthesis, which is essential for the transcription of mRNA required for protein synthesis.

Despite this, some sources mention Streptovaricin inhibiting protein synthesis by binding to the bacterial ribosome and blocking the elongation step. ontosight.ai This appears to be a less prominent aspect of its mechanism compared to its effects on RNA synthesis, based on the available research focusing on its interaction with RNA polymerase.

Effects on Bacterial Nucleic Acid Synthesis

This compound is a known inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). nih.govpnas.orguniovi.es Its mechanism of action is similar to that of rifampin, another ansamycin antibiotic. nih.govnih.gov Both compounds inhibit transcription by binding to the β-subunit of bacterial RNAP. nih.govnih.gov This binding event occurs at the promoter and prevents the enzyme from effectively initiating or extending the RNA chain beyond a length of 2-3 nucleotides. nih.govnih.gov

Studies on Bacillus subtilis have shown that Streptovaricin inhibits the synthesis of RNA primers, which are necessary for the initiation of DNA replication. pnas.org Experiments with a DNA-membrane complex extracted from Bacillus subtilis demonstrated that Streptovaricin significantly inhibited in vitro DNA synthesis, particularly when ribonucleoside triphosphates (RNA precursors) were present. pnas.org This inhibitory effect was substantially reduced when these precursors were omitted, further supporting the role of RNA primer formation in the observed DNA synthesis inhibition. pnas.org

Research on Streptovaricin-resistant mutants of E. coli has provided further insight into its interaction with RNAP. pnas.org Resistance to Streptovaricin in these mutants is often linked to alterations in the rpoB gene, which encodes the β-subunit of RNAP. nih.govpnas.org This reinforces the understanding that the β-subunit is a primary target of Streptovaricin. nih.gov

The following table summarizes some key findings regarding the effects of this compound on bacterial nucleic acid synthesis:

| Bacterial Species | Effect Observed | Primary Target | Reference |

| Escherichia coli B | Inhibition of RNA synthesis | RNA Polymerase | jst.go.jpnii.ac.jp |

| Staphylococcus aureus | Inhibition of RNA synthesis | RNA Polymerase | jst.go.jpnii.ac.jp |

| Bacillus subtilis | Inhibition of RNA primer formation; Inhibition of DNA synthesis (linked to RNA primer) | RNA Polymerase | pnas.org |

| E. coli (resistant mutants) | Reduced sensitivity to Streptovaricin's effect on RNAP | Altered RNAP β-subunit | nih.govpnas.org |

Table 1: Effects of this compound on Bacterial Nucleic Acid Synthesis

The interaction of Streptovaricin with RNAP is crucial to its antibacterial activity. By blocking the synthesis of RNA, including the mRNA required for protein production and the RNA primers needed for DNA replication, Streptovaricin disrupts essential bacterial processes.

Biological Activities and Spectrum of Research

Antimicrobial Activity Studies (In vitro and pre-clinical, non-human models)

Streptovaricin B has demonstrated antibacterial activity, although its spectrum varies between different types of bacteria.

Spectrum against Gram-Positive Bacteria

This compound has shown broad-spectrum antibacterial effects, including activity against Gram-positive bacteria. frontiersin.org Studies have indicated its effectiveness against various Gram-positive cocci, such as Staphylococcus and Streptococcus species. frontiersin.orgcuni.cz

Spectrum against Gram-Negative Bacteria

While possessing a broad-spectrum antibacterial effect, the activity of this compound against Gram-negative bacteria is considered weak. frontiersin.org Some studies on related streptovaricins or streptothricins (another class of antibiotics with initial reported gram-negative activity) suggest that while some activity against Gram-negative organisms like Escherichia coli, Salmonella, and Pseudomonas aeruginosa may exist, it can be limited or less potent compared to Gram-positive bacteria. frontiersin.orgcuni.cznih.gov

Here is a representative table summarizing the reported antimicrobial spectrum:

| Bacterial Type | Activity against this compound | Notes |

| Gram-Positive Bacteria | Potent/Broad Spectrum | Includes Staphylococcus, Streptococcus species. frontiersin.orgcuni.cz |

| Gram-Negative Bacteria | Weak | Activity may vary; generally less potent than against Gram-positive bacteria. frontiersin.org |

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Streptovaricins, including this compound, have been characterized as potent compounds against Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netacs.orgacs.org Research has explored the structure-activity relationships of streptovaricins for anti-MRSA activity. acs.orgacs.org For instance, studies on Streptomyces spectabilis have identified streptovaricins as responsible for significant bioactivities against MRSA. researchgate.net

Inhibition of Bacterial Virulence Factors (e.g., Type III Secretion Systems)

Beyond direct antibacterial effects, some research has investigated the potential of streptovaricin derivatives to inhibit bacterial virulence factors, such as Type III Secretion Systems (T3SS). rsc.orgrsc.org T3SS are crucial for the pathogenesis of many Gram-negative bacteria, enabling them to inject effector proteins into host cells. wjgnet.comnih.gov While studies on novel streptovaricin derivatives like ansavaricins have shown significant inhibition of the secretion of SPI-1 effectors in Salmonella enterica serovar Typhimurium, indicating potential as antivirulence agents, this area of research specifically for this compound requires further detailed investigation. rsc.orgrsc.org

Antiviral Research

Streptovaricins have also been explored for their antiviral properties. ontosight.ai

Inhibition of Viral Functions (e.g., RNA-dependent DNA polymerase of Oncornaviruses)

Streptovaricins have been shown to inhibit RNA-dependent DNA polymerase, also known as reverse transcriptase, which is an enzyme found in certain viruses, including oncornaviruses (retroviruses that can cause tumors). nih.govkarger.comd-nb.info Early research indicated that streptovaricins could inhibit this enzyme, affecting the replication of these viruses. nih.govkarger.com While individual intact streptovaricins might show reduced antiviral activity compared to the unfractionated complex, the inhibition of reverse transcriptase is a notable antiviral mechanism associated with this class of compounds. nih.gov More recent in silico studies have also explored this compound as a potential inhibitor of viral proteases, such as the SARS-CoV-2 main protease (Mpro).

Here is a table summarizing the reported antiviral activity:

| Target Viral Function | Effect of this compound (or related streptovaricins) | Notes |

| RNA-dependent DNA polymerase (Reverse Transcriptase) of Oncornaviruses | Inhibition | Affects viral replication. nih.govkarger.comd-nb.info |

| SARS-CoV-2 Main Protease (Mpro) | Potential Inhibition (in silico studies) | Identified as a promising inhibitor in computational studies. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of streptovaricins have provided insights into the molecular features critical for their antibacterial activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgacs.org These studies involve analyzing how alterations to the chemical structure of streptovaricin derivatives affect their biological potency. scribd.com

Influence of Functional Groups on Biological Activity

Specific functional groups within the this compound molecule have been identified as playing significant roles in its antibacterial activity. The presence and position of hydroxyl groups, in particular, are crucial. Research indicates that the hydroxyl group at C-28 is vital for antibacterial activity. nih.govacs.orgacs.org Furthermore, the hydroxyl group at C-20 substantially enhances activity, especially in the absence of the methoxycarbonyl side chain at C-24. nih.govacs.orgacs.org The methoxycarbonyl side chain at C-24 can also increase activity, regardless of the presence of a hydroxyl group at C-20. nih.govacs.orgacs.org Studies on new streptovaricin derivatives have also suggested that the addition of a hydroxyl group at C-8 can increase anti-MRSA activity. researchgate.net

Data on the influence of specific functional groups on anti-MRSA activity can be summarized as follows:

| Functional Group Position | Influence on Activity (vs. MRSA) | Notes | Source |

| C-28 Hydroxyl Group | Vital for activity | Essential structural element. nih.govacs.orgacs.org | nih.govacs.orgacs.org |

| C-20 Hydroxyl Group | Substantially enhances activity | Effect is more pronounced without the C-24 methoxycarbonyl. nih.govacs.orgacs.org | nih.govacs.orgacs.org |

| C-24 Methoxycarbonyl | Can increase activity | Effect is independent of the C-20 hydroxyl group. nih.govacs.orgacs.org | nih.govacs.orgacs.org |

| C-8 Hydroxyl Group | Increased anti-MRSA activity | Observed in studies of new derivatives. researchgate.net | researchgate.net |

Role of the Ansa Chain and Chromophore

Ansamycin (B12435341) antibiotics, including streptovaricins, are characterized by a structure consisting of an aromatic nucleus (chromophore) linked to a long aliphatic chain (ansa chain). chimia.chresearchgate.netgoogle.com In the case of streptovaricins, the chromophore is naphthoquinoid. chimia.chgoogle.com The ansa chain bridges two opposite positions of this chromophore. chimia.chresearchgate.net

The inner lactone ring, formed between C-21 and C-24 within the ansa chain, has been shown to have a positive effect on the activity of streptovaricins. nih.govacs.orgacs.org Structural variations in both the naphthoquinoid moieties and the ansa chains of streptovaricin derivatives have been observed and analyzed in SAR studies. researchgate.net The ansa chain is a polyketide framework, and its structure and connection to the chromophore via an amide linkage are defining features of this class of antibiotics. chimia.chresearchgate.netresearchgate.net

Derivatives and Analogues of Streptovaricin B

Naturally Occurring Streptovaricin Derivatives

Naturally occurring streptovaricin derivatives are isolated from the same microbial sources as streptovaricin B, primarily Streptomyces spectabilis. These compounds exhibit structural variations, particularly in the ansa bridge and the naphthoquinone chromophore.

Isolation and Structural Elucidation of Novel Analogues

The isolation of novel streptovaricin analogues typically involves the cultivation of producing Streptomyces strains, followed by extraction and chromatographic separation techniques. Structural elucidation relies heavily on spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). Analysis of spectroscopic data, such as 1H, 13C NMR, 1H-1H COSY, HSQC, HMBC, and NOESY, allows for the determination of the planar structure and relative configuration of these complex molecules. acgpubs.orgresearchgate.net

For instance, studies on Streptomyces sp. S012 have led to the isolation of new ansamycin (B12435341) polyketides, including ansavaricins A-E, alongside known streptovaricins. researchgate.net These ansavaricins showed structural variations in their naphthoquinoid moieties and ansa chains. researchgate.net Another example is the isolation of new spectinabilin (B1678161) and hexadienamide derivatives from Streptomyces sp. S012, with structures elucidated through comprehensive spectroscopic analysis. acgpubs.org

Biosynthetic Origins of Structural Diversity

The structural diversity observed in naturally occurring streptovaricins arises from their complex biosynthetic pathway, which involves a type I polyketide synthase (PKS) assembly line and subsequent tailoring enzymes. wikipedia.orgnih.gov The core structure is built through the sequential addition of extender units, primarily methylmalonyl-CoA and malonyl-CoA, to a starter unit, which in the case of ansamycins is often 3-amino-5-hydroxybenzoic acid (AHBA). nih.gov

Specific enzymes, particularly cytochrome P450s, play crucial roles in introducing structural modifications to the streptovaricin scaffold, leading to different derivatives. Targeted gene deletion studies in Streptomyces spectabilis have identified the functions of several cytochrome P450 genes (stvP1-P5) involved in streptovaricin biosynthesis. acs.orgacs.orgnih.govresearchgate.netresearchgate.net For example, stvP1, stvP4, and stvP5 are responsible for hydroxylation at specific positions (C-20, Me-24, and C-28, respectively). acs.orgacs.orgnih.govresearchgate.netresearchgate.net StvP2 is potentially involved in the formation of the methylenedioxy bridge, a fascinating and bioactivity-related moiety in streptovaricins. researchgate.net StvP3 might be related to the formation of the naphthalene (B1677914) ring. acs.orgacs.orgnih.govresearchgate.netresearchgate.net These enzymatic modifications contribute significantly to the structural variations found in the streptovaricin family.

Synthetic and Semi-Synthetic Approaches to Analogues

Beyond natural production, synthetic and semi-synthetic methods are employed to generate streptovaricin analogues, allowing for targeted modifications to explore structure-activity relationships and potentially improve biological properties.

Chemical Modification Strategies

Chemical modification of naturally occurring streptovaricins involves targeted reactions at specific functional groups on the molecule. These strategies can include acetylation, hydroxylation, and other transformations to alter the chemical and biological characteristics of the parent compound. While specific detailed examples of chemical modification strategies solely focused on this compound were not extensively highlighted in the search results, general approaches for ansamycins, including streptovaricins, involve modifications to the ansa chain or the naphthoquinone core to modulate activity or improve pharmacokinetic properties.

Generation of Novel Anti-MRSA Molecules through Engineering

Engineering approaches, particularly in the context of biosynthetic pathways, have been explored to generate novel streptovaricin analogues with enhanced activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). acs.orgacs.orgnih.govresearchgate.net By manipulating the genes involved in streptovaricin biosynthesis, researchers can guide the production of new analogues with altered structures and potentially improved antibacterial profiles. acs.orgacs.orgnih.govresearchgate.net Targeted deletion or overexpression of specific biosynthetic genes, such as those encoding cytochrome P450 enzymes, can lead to the production of novel derivatives. acs.orgacs.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies on these engineered analogues have revealed key structural features important for anti-MRSA activity. For example, the hydroxyl group at C-28 plays a vital role, and the hydroxyl group at C-20 can enhance activity, particularly in the absence of the methoxycarbonyl side chain at C-24. acs.orgacs.orgnih.govresearchgate.net The inner lactone ring between C-21 and C-24 also shows a positive effect on activity. acs.orgacs.orgnih.govresearchgate.net This demonstrates the utility of biosynthetic engineering in generating novel anti-MRSA molecules based on the streptovaricin scaffold.

Evaluation of Biological Activities of Derivatives

Research into this compound derivatives has focused on evaluating their biological activities, particularly their antimicrobial properties and effects on bacterial virulence factors. These studies aim to understand the structure-activity relationships and identify promising candidates for therapeutic development.

Derivatives of this compound have been investigated for their activity against a range of bacteria, including those resistant to existing antibiotics. Studies have shown that this compound derivatives can exhibit activity against Mycobacterium tuberculosis and Mycobacterium avium. The degree of bacterial inhibition can vary among different streptovaricin analogues.

Investigations into the structure-activity relationships (SARs) of streptovaricins and their derivatives have provided insights into the chemical features important for antibacterial activity, such as against methicillin-resistant Staphylococcus aureus (MRSA) wikipedia.org. For instance, the presence of a hydroxyl group at the C-28 position has been found to play a vital role in antibacterial activity. A hydroxyl group at C-20 can substantially enhance activity, particularly in the absence of a methoxycarbonyl side chain at C-24. The methoxycarbonyl side chain at C-24 can also increase activity regardless of the presence of a hydroxyl group at C-20. Furthermore, the inner lactone ring located between C-21 and C-24 has shown a positive effect on antibacterial activity wikipedia.org.

While some streptovaricin derivatives retain or enhance antimicrobial activity against specific pathogens, others may exhibit a shift in their biological profile. For example, some newly isolated streptovaricin derivatives have shown almost no obvious toxicity to tested Gram-positive and negative bacteria, while demonstrating other beneficial activities like antivirulence effects.

Beyond direct antimicrobial effects, this compound and its derivatives have been studied for their ability to inhibit bacterial virulence factors. Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease, often by modulating host immune responses or facilitating invasion and survival within the host. Targeting virulence factors represents a promising strategy for developing new anti-infective agents that may face less selective pressure for resistance development compared to traditional antibiotics that target essential bacterial processes.

Notable virulence factors targeted by streptovaricin derivatives include those secreted by the ESX-1 system in Mycobacterium tuberculosis, such as ESAT-6 and CFP-10 uni.lu. ESAT-6 and CFP-10 form a heterodimeric complex that plays a key role in the virulence of M. tuberculosis by modulating host immune responses and facilitating the pathogen's survival within macrophages uni.lu. Certain this compound derivatives have demonstrated the ability to inhibit the function of these virulence factors. Some derivatives have shown improved activity in inhibiting ESAT-6 and CFP-10 compared to the parent compound, suggesting that structural modifications can enhance antivirulence properties.

Furthermore, studies on new streptovaricin derivatives, such as ansavaricins A-E isolated from Streptomyces sp. S012, have revealed the inhibition of virulence factor secretion in other bacterial pathogens. Specifically, some of these compounds significantly inhibited the secretion of SPI-1 effectors in Salmonella enterica serovar Typhimurium. SPI-1 effectors are a set of proteins injected into host cells by Salmonella via a type III secretion system, contributing to invasion and pathogenesis. The observation that these streptovaricin derivatives can inhibit the secretion of such effectors, even with minimal direct antibacterial toxicity, highlights their potential as antivirulence agents.

Mechanisms of Resistance to Streptovaricin B in Research Models

Bacterial Resistance Mechanisms at a Molecular Level

Bacterial resistance to RNAP inhibitors like streptovaricin B commonly involves alterations to the antibiotic's target site, the bacterial RNAP. These modifications can reduce the binding affinity of the antibiotic, thereby diminishing its inhibitory effect.

Target Site Modification (e.g., RNAP β-subunit mutations)

The primary mechanism of bacterial resistance to this compound at the molecular level involves mutations in the gene encoding the β-subunit of RNA polymerase, rpoB. nih.govnih.gov this compound, similar to rifampicin (B610482), binds to the β-subunit of RNAP, blocking transcription. nih.govnih.gov Mutations within the rpoB gene can lead to amino acid substitutions in the β-subunit that alter the antibiotic binding pocket, reducing the affinity of this compound for the enzyme and conferring resistance. nih.govnih.govnih.gov This is a well-established resistance mechanism for RNAP inhibitors. scispace.com Studies have shown that resistance to streptovaricin is mediated by the rpoB gene, with the rpoC gene (encoding the β'-subunit) having no observed effect on resistance levels in Streptomyces albus. nih.govnih.gov

Cross-Resistance Patterns with Other RNAP Inhibitors

Cross-resistance between different RNAP inhibitors can occur if they share similar binding sites or mechanisms of action. Streptovaricin, being a naphthalenic ansamycin (B12435341), is structurally similar to rifampicin, another well-known RNAP inhibitor. nih.govnih.gov Research indicates that rifampicin and streptovaricin likely share the same transcription inhibition mechanism, which affects transcription at the promoter. nih.gov Studies have shown that mutations conferring resistance to rifampicin often result in cross-resistance to streptovaricin. asm.org Conversely, resistance to streptovaricin can lead to increased sensitivity to rifampicin and streptolydigin (B611037) in some cases, as observed in a sensitive mutant of S. spectabilis. microbiologyresearch.org However, streptolydigin, while also inhibiting RNAP, has a different mechanism of action and binding site that only partially overlaps with that of rifampicin and streptovaricin, leading to limited cross-resistance between streptolydigin and streptovaricin or rifampicin. nih.govnih.gov

Self-Resistance in Producer Organisms (Streptomyces spectabilis)

Streptomyces spectabilis, the natural producer of streptovaricin, exhibits intrinsic resistance to its own antibiotic. This self-resistance mechanism is essential for the survival of the producing organism.

Genetic Basis of Self-Resistance

The self-resistance in Streptomyces spectabilis is primarily mediated by modifications in its RNA polymerase. nih.govmims.comuniovi.es Specifically, the rpoB gene encoding the β-subunit of RNAP plays a crucial role in this self-protection. nih.govnih.gov Expression of the S. spectabilis rpoB gene in a sensitive host strain, such as Streptomyces albus, has been shown to confer resistance to streptovaricin. nih.govnih.gov This indicates that the genetic information for self-resistance resides within the rpoB gene of the producer organism. nih.govnih.gov While target site modification in RNAP is a significant mechanism, other genes, potentially involved in drug efflux or modification, might also contribute to the high level of self-resistance observed in producer strains. nih.govresearchgate.net

Characterization of Resistant RNAP from Producer Strains

The RNA polymerase from Streptomyces spectabilis is inherently resistant to streptovaricin. microbiologyresearch.orguniovi.es This resistance is a result of specific amino acid substitutions in the β-subunit of the enzyme, encoded by the rpoB gene. nih.govnih.gov Detailed molecular analysis and site-directed mutagenesis studies have identified specific amino acid residues in the β-subunit of S. spectabilis (e.g., N474 and S475) that are involved in streptovaricin resistance. nih.govnih.gov These residues are located in a region of the β-subunit that corresponds to the "rif region," known to be involved in rifampicin resistance. nih.govnih.gov Comparison of the β-subunit amino acid sequences from the producer strain and sensitive strains has helped pinpoint the critical changes conferring self-resistance. nih.govnih.gov Studies on the in vitro RNA polymerase activity from S. spectabilis have demonstrated its high resistance to streptovaricin compared to sensitive strains. uniovi.es

Strategies to Overcome Resistance (Excluding Human Clinical Applications)

Research efforts to overcome resistance to antibiotics like streptovaricin in research models focus on understanding the resistance mechanisms and developing approaches to counteract them, excluding direct human clinical applications. One avenue of research involves identifying and studying efflux pump inhibitors that can prevent bacteria from expelling antibiotics. researchgate.netfrontiersin.org Another strategy is to explore combinations of antibiotics with other compounds that can restore the efficacy of the original antibiotic by targeting resistance mechanisms. frontiersin.orgwustl.edu Research also includes investigating how genetic adaptation in bacteria, even in the absence of antibiotics, can lead to co-selection for decreased susceptibility to various antibiotics. researchgate.net Understanding the molecular strategies employed by bacteria, such as target modification or enzymatic inactivation, informs the development of novel approaches to circumvent resistance in laboratory settings. frontiersin.orgwustl.edu

Identification of Novel Targets

While this compound is primarily known for its activity against bacterial RNA polymerase, research into its biological activities and related compounds can lead to the identification of novel targets or applications. The streptovaricin family has been reported to exhibit a range of biological activities beyond antibacterial effects, including antitumor activity. ontosight.ai Although the exact mechanism for the antitumor effect of streptovaricin is not fully understood, exploring these additional activities could uncover novel cellular targets. ontosight.ai

Additionally, the search for new antibiotics and resistance-overcoming strategies can involve identifying compounds that act on previously underexplored bacterial targets. lawrence.edunih.gov For instance, studies have explored natural products as inhibitors of bacterial efflux pumps, which are a significant mechanism of drug resistance. researchgate.net While not directly linked to this compound in the provided results, this highlights the broader effort to identify novel targets to combat resistance.

Research into the biosynthesis of natural products, including streptovaricins, can also indirectly contribute to identifying novel targets. Understanding the gene clusters involved in the production and self-resistance of these compounds can reveal potential new targets for therapeutic intervention or provide templates for generating diverse chemical structures with potentially different targets. researchgate.netmdpi.comcore.ac.uk For example, bioinformatic approaches have been developed to identify biosynthetic gene clusters that likely harbor self-resistance genes and may produce compounds active against novel microbial targets. researchgate.netcore.ac.uk

Recent in silico studies have also explored the potential of natural compounds, including this compound, against viral targets, such as the SARS-CoV-2 main protease (Mpro). mdpi.com Although this represents a different class of target (viral protease vs. bacterial RNAP), it illustrates how compounds like this compound can be investigated for activity against a variety of biological targets, potentially leading to the identification of novel therapeutic applications and associated targets outside of its classical antibacterial role. mdpi.com

Advanced Analytical and Methodological Approaches in Streptovaricin B Research

Spectroscopic Techniques for Structural Elucidation (Beyond basic identification)

NMR Spectroscopy (1D, 2D NMR, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Streptovaricin B. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present and their chemical environments. rsc.orgrsc.orgresearchgate.net

However, the complexity of this compound's structure requires the application of 2D NMR techniques to establish correlations between different nuclei. Experiments like Correlation Spectroscopy (COSY) reveal coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) connect protons to their directly attached carbons and to carbons two or three bonds away, respectively. rsc.orgrsc.orgresearchgate.net These correlations are vital for piecing together the carbon skeleton and identifying functional groups.

For determining the relative stereochemistry and conformation of the molecule, particularly the flexible ansa chain, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed. rsc.orgrsc.orgresearchgate.netresearchgate.net ROESY experiments detect through-space correlations between protons that are spatially close, regardless of their through-bond connectivity. columbia.edu This is particularly useful for larger molecules or flexible regions where the Nuclear Overhauser Effect (NOE) might be close to zero. columbia.edu Analysis of ROESY correlations provides insights into the three-dimensional arrangement of atoms, aiding in the assignment of relative configurations at chiral centers and understanding the molecule's preferred conformations in solution. rsc.orgrsc.orgresearchgate.netresearchgate.net

Mass Spectrometry (High-Resolution ESIMS)

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it offers accurate mass measurements, allowing for the determination of the exact molecular formula. rsc.orgrsc.orgresearchgate.netresearchgate.net

ESIMS is a soft ionization technique that is suitable for analyzing polar and thermally labile compounds like ansamycins. rsc.orgrsc.orgresearchgate.net The technique typically produces protonated molecular ions ([M + H]⁺) or other adduct ions, which are then precisely measured by a high-resolution mass analyzer (e.g., Orbitrap or time-of-flight). rsc.orgrsc.orgresearchgate.netresearchgate.net The accurate mass obtained from HRESIMS, often combined with isotopic pattern analysis, can confirm or refine the molecular formula deduced from elemental analysis or predicted from biosynthetic pathways. rsc.orgrsc.orgresearchgate.net Fragmentation patterns observed in MS/MS experiments can provide additional structural details by revealing the masses of fragment ions, which correspond to specific parts of the molecule.

X-ray Crystallography of Derivatives/Complexes

While obtaining high-quality crystals of the parent this compound molecule for X-ray crystallography can be challenging, this technique has been successfully applied to determine the absolute configuration and solid-state conformation of Streptovaricin derivatives or complexes. nih.govresearchgate.netsemanticscholar.org X-ray crystallography provides an unambiguous three-dimensional structure at atomic resolution. nih.gov

By analyzing the diffraction pattern of X-rays passing through a crystal, the electron density distribution within the molecule can be mapped, revealing the precise positions of atoms and their connectivity. nih.gov This technique is particularly powerful for confirming the relative and absolute stereochemistry of complex natural products, which can be difficult to definitively assign using NMR alone. nih.gov Studies involving co-crystallization of Streptovaricin derivatives with their biological targets (e.g., enzymes) can also provide insights into the molecular basis of their activity and mechanism of action. researchgate.net For instance, X-ray crystal structures of enzymes involved in streptovaricin biosynthesis in complex with their substrates have revealed details of enzymatic reactions. researchgate.net

Bioinformatic and Genomic Analysis

Bioinformatic and genomic analyses play a crucial role in understanding the genetic basis of this compound production and reconstructing its biosynthetic pathway. The availability of genome sequences from Streptomyces spectabilis and related strains has revolutionized the study of ansamycin (B12435341) biosynthesis. acs.orgresearchgate.netnih.govacs.org

Gene Cluster Identification

The genes responsible for the biosynthesis of secondary metabolites in bacteria, including this compound, are typically clustered together on the chromosome. acs.orgresearchgate.netnih.govacs.orgmdpi.com Bioinformatic tools are used to scan genome sequences for these biosynthetic gene clusters (BGCs). acs.orgresearchgate.netnih.govacs.orgmdpi.com These tools identify genes encoding polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), tailoring enzymes (such as cytochrome P450s, methyltransferases, and hydroxylases), transport proteins, and regulatory elements that are characteristic of secondary metabolite production. acs.orgresearchgate.netnih.govacs.orgmdpi.com

The streptovaricin biosynthetic gene cluster in S. spectabilis has been identified through genomic sequencing and bioinformatic analysis. acs.orgresearchgate.netnih.govacs.org This cluster spans approximately 95 kb and contains numerous genes putatively involved in streptovaricin biosynthesis. researchgate.net Identification of the BGC is the essential first step in understanding how this compound is produced at the genetic level.

Pathway Reconstruction

Once the biosynthetic gene cluster is identified, bioinformatic analysis of the genes within the cluster allows for the prediction and reconstruction of the biosynthetic pathway. acs.orgsecondarymetabolites.orgnih.govresearchgate.netresearchgate.net By analyzing the predicted functions of the enzymes encoded by the genes (e.g., PKS modules, AT domains, KR domains, tailoring enzymes), researchers can propose a step-by-step process for the assembly of the molecule's carbon skeleton and subsequent modifications. acs.orgsecondarymetabolites.orgnih.govresearchgate.netresearchgate.net

Biochemical Assays for Mechanism of Action Studies

Biochemical assays are crucial for elucidating the molecular targets and interactions of this compound within biological systems. These assays provide detailed insights into how the compound exerts its effects at a enzymatic or cellular level.

In Vitro Enzyme Activity Assays (e.g., RNAP activity)

Streptovaricins, including this compound, are known inhibitors of bacterial DNA-dependent RNA polymerase (RNAP). iupac.orgasm.org In vitro enzyme activity assays are widely used to quantify the inhibitory effect of this compound on bacterial RNAP. These assays typically involve incubating purified bacterial RNAP with a DNA template, ribonucleoside triphosphates, and the antibiotic, then measuring the incorporation of labeled nucleotides into newly synthesized RNA. mcmaster.catandfonline.com Studies have shown that Streptovaricin, similar to rifampicin (B610482), interacts with the β-subunit of bacterial RNAP, inhibiting transcription initiation. asm.orgnih.gov The resistance of producing organisms like Streptomyces spectabilis to their own antibiotic is often attributed to modifications in their RNAP structure that reduce the antibiotic's binding affinity. uniovi.esmicrobiologyresearch.org

Data from in vitro RNAP activity assays can demonstrate the concentration-dependent inhibition of the enzyme by this compound. For instance, studies comparing the effect of different ansamycin antibiotics on RNAP from various Streptomyces species show varying degrees of inhibition. uniovi.es

Reporter Gene Assays

Reporter gene assays are cell-based systems used to study the effect of a compound on specific cellular processes, such as gene expression or signal transduction pathways. nih.govresearchgate.net In the context of this compound, reporter gene assays can be employed to assess its impact on bacterial transcription or the activity of promoters regulated by cellular stress responses. nih.govresearchgate.net These assays involve introducing a genetic construct into a bacterial cell where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter of interest. nih.govresearchgate.net Changes in reporter gene expression levels upon exposure to this compound can indicate the compound's effect on the activity of that specific promoter or the cellular pathway it is involved in. nih.govresearchgate.net While general reporter gene assays for studying antibiotic mechanisms exist, specific detailed applications for this compound were not prominently found in the search results. nih.govresearchgate.net

Bioautographic Analysis

Bioautographic analysis is a technique that combines chromatography (often thin-layer chromatography, TLC) with a biological assay to detect antimicrobial compounds within a mixture. bioline.org.brturkjps.orggoogle.com This method is particularly useful for analyzing crude extracts from microbial cultures. bioline.org.brthaiscience.info After separating the components of an extract by TLC, the chromatogram is overlaid with an agar (B569324) medium inoculated with a test microorganism sensitive to the antibiotic. turkjps.orggoogle.com Antimicrobial compounds present on the TLC plate will diffuse into the agar, inhibiting the growth of the microorganism and creating a clear zone (zone of inhibition) at the corresponding spot on the chromatogram. turkjps.orggoogle.comscienceasia.org Bioautography has been used in the investigation of the streptovaricin complex produced by Streptomyces spectabilis, allowing for the visualization and identification of different active components, including this compound, within the complex. bioline.org.br This technique can reveal the presence of multiple active compounds and help in guiding their isolation and purification. bioline.org.brthaiscience.info

Genetic Manipulation Techniques for Biosynthesis Research

Genetic manipulation techniques are essential for understanding the complex biosynthetic pathway of this compound and for potentially engineering producing organisms to improve yield or generate novel analogs. The streptovaricin biosynthetic genes are typically organized in a gene cluster within the Streptomyces genome. acs.orgresearchgate.net

Targeted Gene Deletions

Targeted gene deletion is a powerful technique used to investigate the function of specific genes within a biosynthetic gene cluster. acs.orgnih.govmdpi.com By selectively removing a gene, researchers can observe the effect on the production of the final compound or the accumulation of intermediate metabolites. acs.orgmdpi.com This helps in assigning a specific role to the deleted gene in the biosynthetic pathway. acs.orgmdpi.com Targeted in-frame deletion of genes within the streptovaricin biosynthetic gene cluster in Streptomyces spectabilis has been successfully employed to identify the functions of specific enzymes, such as cytochrome P450s (stvP genes), involved in modifications like hydroxylation at different positions of the streptovaricin structure. acs.orgacs.orgresearchgate.netresearchgate.net These studies have revealed the roles of individual genes in shaping the final structure of streptovaricins and have led to the identification of new streptovaricin analogs. acs.orgacs.org

Heterologous Expression Systems

Heterologous expression involves cloning a biosynthetic gene cluster or parts of it into a different host organism (a heterologous host) for expression and production of the target compound. researchgate.netsemanticscholar.orgfrontiersin.org This technique is particularly useful when the native producer is slow-growing, genetically intractable, or produces the compound at low levels. semanticscholar.orgfrontiersin.org Streptomyces species, such as Streptomyces albus and Streptomyces lividans, are commonly used as heterologous hosts for expressing biosynthetic gene clusters from other actinomycetes due to their well-established genetic tools and ability to express complex pathways. mdpi.comfrontiersin.orgnih.govmdpi-res.com Expressing the streptovaricin biosynthetic gene cluster in a heterologous system allows for the study of the pathway in a more amenable host and can potentially lead to increased production or the generation of hybrid antibiotics through combinatorial biosynthesis. mdpi.comsemanticscholar.orgfrontiersin.org While the concept of heterologous expression for streptovaricin biosynthesis is relevant, specific detailed examples of successful heterologous expression of the entire this compound biosynthetic pathway were not extensively detailed in the provided search results, although general applications of this technique for Streptomyces natural products were discussed. mdpi.comsemanticscholar.orgfrontiersin.org

Future Directions and Research Gaps in Streptovaricin B Studies

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of streptovaricins involves complex polyketide synthase (PKS) pathways. While some aspects of the biosynthetic gene cluster in S. spectabilis have been identified, including the role of certain cytochrome P450 enzymes in modifications like hydroxylation and the formation of the methylenedioxy bridge, significant gaps remain in fully elucidating the enzymatic steps and regulatory mechanisms involved in the production of Streptovaricin B and other streptovaricin congeners. researchgate.netacs.orgacs.orgresearchgate.net

For instance, the precise enzymatic conversion steps for all intermediates leading to this compound are not completely understood. The enzyme StvP2 is implicated in the formation of the methylenedioxy bridge, a characteristic moiety, but the detailed enzymatic mechanism and the necessity of prior modifications (like C6-O-methylation and C4-O-acetylation) for this step require further investigation. researchgate.netresearchgate.net Unidentified enzymes likely catalyze other tailoring modifications, such as glycosylation or further oxidation steps, contributing to the structural diversity within the streptovaricin family. Future research needs to focus on:

Identifying and characterizing the function of all genes within the streptovaricin biosynthetic gene cluster.

Elucidating the in vitro activity of putative enzymes, particularly those involved in late-stage modifications.

Mapping the complete metabolic flux through the pathway to understand rate-limiting steps.

Understanding these unexplored pathways is crucial for potential future metabolic engineering efforts aimed at improving yields or generating novel analogs.

Novel Biological Activities (Pre-clinical, non-human, non-therapeutic)

Beyond their known antibacterial and antiviral activities, streptovaricins may possess other biological activities yet to be fully explored in pre-clinical, non-human, and non-therapeutic contexts. While their primary target is bacterial RNA polymerase, their complex structure might allow for interactions with other biological targets. ontosight.ainih.govresearchgate.net

Research gaps exist in systematically screening this compound for a broader range of biological effects. Potential areas for future investigation include:

Activity against non-bacterial microbes (e.g., fungi, parasites) in non-therapeutic settings.

Interactions with non-mammalian host cellular processes that are distinct from human therapeutic applications.

Use as a biochemical tool to probe specific biological pathways in model organisms (non-human).

Evaluation of effects on microbial communities in controlled, non-environmental settings.

For example, some studies have explored the anti-tumor activity of streptovaricins, although the exact mechanism is not fully understood. ontosight.aimdpi.com Further pre-clinical, non-human studies could explore this or other potential activities without a direct therapeutic goal in humans. Novel antibiotic biosensors have been used to screen for compounds affecting transcription, and Streptovaricin has shown a response in such systems, indicating its potential utility as a probe for transcription-related studies in various organisms. nih.gov

Advanced Structural Biology of Target Interactions

While this compound is known to inhibit bacterial RNA polymerase, the high-resolution structural details of its interaction with the enzyme, particularly from diverse bacterial species, are not as extensively characterized as for some other ansamycins like rifampin. nih.gov Understanding these interactions at an atomic level is vital for rational design efforts.

Research gaps in this area include:

Obtaining high-resolution co-crystal structures of this compound bound to RNA polymerase from a wider range of bacterial pathogens, including resistant strains.

Investigating the dynamics of the binding process using advanced spectroscopic or simulation techniques.

Determining the structural basis for any differential activity or resistance observed between this compound and other ansamycins.

Advanced structural biology techniques, such as cryo-electron microscopy and advanced NMR, could provide deeper insights into how this compound interacts with its target and how resistance mechanisms, such as modifications in the RNA polymerase beta subunit, affect this binding. nih.govannualreviews.org

Development of Engineered Biosynthetic Platforms

The production of this compound currently relies on fermentation by Streptomyces spectabilis. Optimizing production yields and creating opportunities for generating structural analogs through engineered biosynthesis represent significant future directions. vulcanchem.commpg.dejmb.or.kr

Research gaps and future efforts include:

Developing robust genetic tools and chassis strains for the heterologous expression of the streptovaricin biosynthetic gene cluster. jmb.or.kr

Applying metabolic engineering strategies to increase the supply of precursors and optimize the activity of biosynthetic enzymes. plos.orgnih.govnih.govnih.gov

Utilizing synthetic biology approaches for combinatorial biosynthesis, allowing for the generation of novel streptovaricin derivatives with potentially altered properties. jmb.or.krresearchgate.net

Engineered biosynthesis platforms could overcome limitations of natural production, such as low yields or the co-production of multiple congeners. google.com This approach has shown promise for other natural products from Streptomyces. plos.orgnih.govnih.gov

Ecological Role and Environmental Impact of Streptovaricin Production

The ecological role of this compound in the natural environment of Streptomyces spectabilis is not fully understood. As a secondary metabolite, it likely plays a role in the producing organism's interactions with other microbes in its niche, such as soil. researchgate.netnih.gov Furthermore, the environmental impact of large-scale industrial production and potential release of this compound or its metabolites into the environment is an area with research gaps.

Future research should address:

Investigating the role of this compound in microbial competition and signaling within soil or other relevant ecosystems.

Assessing the impact of this compound on non-target environmental microorganisms.

Studying the degradation pathways and persistence of this compound in various environmental matrices (soil, water).

Understanding the natural function of streptovaricins could reveal new biological activities or provide insights for sustainable production methods. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for elucidating the structural complexity of Streptovaricin B?

- Methodological Answer : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in resolving its naphthalenoid ansamycin backbone and substituent configurations. For example, the cyclic p-bromobenzeneboronate ester derivative of Streptovaricin C (a close analog) was structurally confirmed via X-ray diffraction . Mass spectrometry, including field desorption techniques, further validates molecular weight and fragmentation patterns .

Q. How is this compound biosynthesized in Streptomyces species, and what genetic tools are used to study its production?

- Methodological Answer : Genome mining and comparative genomics identify biosynthetic gene clusters (BGCs). Cluster 19 in Streptomyces parvulus contains type I modular polyketide synthases (PKSs) responsible for the macrolide backbone, with duplicated PKS genes suggesting evolutionary divergence from related ansamycins . Knockout mutants (e.g., stvP5-deleted strains) and heterologous expression in model hosts (e.g., S. lividans) are used to dissect pathway regulation .

Q. What in vitro assays are standard for assessing this compound's antibacterial activity?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) and RNA polymerase inhibition assays using purified bacterial enzymes are foundational. Streptovaricin's competitive inhibition of DNA-dependent RNA polymerase is measured via radiolabeled nucleotide incorporation .

Advanced Research Questions

Q. How can researchers address contradictions in this compound's bioactivity data across studies (e.g., cytotoxicity vs. selectivity)?

- Methodological Answer : Contextualize results using standardized cell lines and culture conditions. For instance, S. parvulus SX6 extracts show selective cytotoxicity against A549 (lung cancer) and Hep3B (liver cancer) cells but minimal toxicity in HEK-293 (non-cancerous) lines. Normalize data to cell viability controls (e.g., MTT assays) and account for batch-to-batch metabolite variability by LC-MS profiling .

Q. What experimental designs optimize the activation of silent Streptovaricin BGCs under laboratory conditions?

- Methodological Answer : Use "omics"-guided approaches:

- Transcriptomics : Induce BGC expression via stress (e.g., nutrient limitation) or chemical elicitors (e.g., histone deacetylase inhibitors).

- Metabolomics : Monitor secondary metabolite production under varied fermentation parameters (pH, temperature, carbon sources) .

- Co-culture : Simulate ecological interactions with competitor microbes to trigger defensive metabolite synthesis .

Q. How can structural modifications of this compound enhance its specificity for eukaryotic vs. prokaryotic targets (e.g., reverse transcriptases)?

- Methodological Answer : Semi-synthetic derivatization focuses on C-19 and C-21 hydroxyl groups. For example:

- Acetylation : 19-O-acetonyldamavaricin C derivatives undergo intramolecular aldol condensation to probe steric effects on RNA polymerase binding .

- Oxime formation : Modifications at the ansa chain alter interactions with viral reverse transcriptases, as seen in rifamycin analogs .

Q. What strategies resolve discrepancies in this compound's mechanism of action between bacterial RNA polymerase and viral reverse transcriptase inhibition?

- Methodological Answer : Comparative enzymatic assays with purified proteins (e.g., HIV-1 RT vs. E. coli RNA polymerase) identify binding site disparities. Crystallographic docking studies using solved structures (e.g., PDB entries for RNA polymerase) map critical hydrogen bonds and hydrophobic interactions . Mutagenesis of conserved residues (e.g., β-subunit in RNA polymerase) further validates target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.